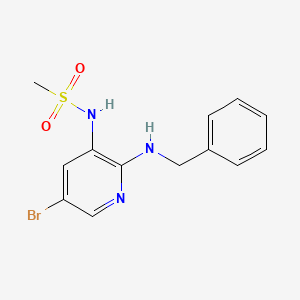
n-(2-(Benzylamino)-5-bromopyridin-3-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(2-(Benzylamino)-5-bromopyridin-3-yl)methanesulfonamide is a complex organic compound with a unique structure that includes a bromine atom, a phenylmethyl group, and a methanesulfonamide group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-(Benzylamino)-5-bromopyridin-3-yl)methanesulfonamide typically involves multiple steps, including the bromination of a pyridine derivative, followed by the introduction of the phenylmethyl group and the methanesulfonamide group. Common reagents used in these reactions include bromine, phenylmethylamine, and methanesulfonyl chloride. The reaction conditions often involve the use of solvents such as toluene or dichloromethane and catalysts like palladium or copper compounds .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
n-(2-(Benzylamino)-5-bromopyridin-3-yl)methanesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules
Common Reagents and Conditions
Common reagents used in these reactions include organoboron compounds, palladium catalysts, and bases like potassium carbonate. The reactions are typically carried out under inert atmospheres and at controlled temperatures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while substitution reactions can yield various functionalized pyridine derivatives .
Applications De Recherche Scientifique
n-(2-(Benzylamino)-5-bromopyridin-3-yl)methanesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mécanisme D'action
The mechanism of action of n-(2-(Benzylamino)-5-bromopyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other brominated pyridine derivatives and methanesulfonamide-containing molecules. Examples include:
- 2-amino-5-bromo-3-nitropyridine
- N-(5-bromo-2-(2-(isopropylamino)ethoxy)pyridin-3-yl)propane-2-sulfonamide .
Uniqueness
n-(2-(Benzylamino)-5-bromopyridin-3-yl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C13H14BrN3O2S |
|---|---|
Poids moléculaire |
356.24 g/mol |
Nom IUPAC |
N-[2-(benzylamino)-5-bromopyridin-3-yl]methanesulfonamide |
InChI |
InChI=1S/C13H14BrN3O2S/c1-20(18,19)17-12-7-11(14)9-16-13(12)15-8-10-5-3-2-4-6-10/h2-7,9,17H,8H2,1H3,(H,15,16) |
Clé InChI |
KTHVHPPOTKBQGF-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1=C(N=CC(=C1)Br)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















